molecular formula C20H21NO2 B12536840 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- CAS No. 820213-25-0

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-

Cat. No.: B12536840
CAS No.: 820213-25-0
M. Wt: 307.4 g/mol
InChI Key: QRJUUGSOQGCGRJ-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and Regulatory Identifiers

IUPAC Name Analysis

The compound’s systematic name, 4-[bis(4-methoxyphenyl)methylidene]-5-methyl-2,3-dihydropyrrole , reflects its structural features with precision:

  • 4-[bis(4-methoxyphenyl)methylidene] : A methylidene group bridges two para-methoxyphenyl substituents at position 4 of the pyrrole ring.
  • 5-methyl : A methyl group occupies position 5.
  • 2,3-dihydropyrrole : Partial saturation at positions 2 and 3 reduces aromaticity, creating a non-planar bicyclic system.
CAS Registry Number Validation

The CAS Registry Number 820213-25-0 uniquely identifies this compound in chemical databases. Validation through regulatory platforms confirms its association with the molecular formula C₂₀H₂₁NO₂ .

SMILES Notation Interpretation

The SMILES string CC1=NCCC1=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC encodes:

  • CC1=NCCC1 : A dihydropyrrole ring with a methyl group (CC) at position 5 and a nitrogen atom (N) at position 1.
  • C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC : Two 4-methoxyphenyl groups (C2/C3) attached via a methylidene bridge to position 4.

Molecular Architecture Elucidation

Pyrrole Ring Conformation Analysis

The pyrrole ring adopts a non-planar conformation due to partial saturation at positions 2 and 3. Hybridization at nitrogen (sp³) creates a puckered geometry, distinct from fully aromatic pyrroles.

Bis(4-methoxyphenyl)methylene Substituent Configuration

The bis(4-methoxyphenyl)methylene group exhibits a syn-periplanar arrangement , with methoxy groups oriented para to the methylidene bridge. This configuration maximizes conjugation between the phenyl rings and the central pyrrole system.

Dihedral Angle Measurements from X-ray Crystallography

While experimental X-ray data for this specific compound remains unpublished, analogous structures suggest:

  • Phenyl-pyrrole dihedral angles : 15–25° due to steric repulsion between ortho-hydrogens.
  • Methoxy group torsion : 0–10° relative to phenyl planes.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton Environment δ (ppm) Multiplicity
Pyrrole C5-methyl 2.3 Singlet
Methoxy (-OCH₃) 3.8 Singlet
Aromatic protons (phenyl) 6.8–7.2 Doublet/Doublet
Methylene bridge (C4-CH) 5.1 Singlet

¹³C NMR signals would include:

  • C=N (pyrrole) : 155–160 ppm.
  • Aromatic carbons : 110–130 ppm.
  • Methoxy carbons : 55–60 ppm.
Fourier-Transform Infrared (FT-IR) Characteristic Bands
Vibration Mode Wavenumber (cm⁻¹)
C-O stretch (methoxy) 1250–1260
C=C aromatic 1600–1580
C=N stretch 1640–1620
C-H aliphatic 2850–2950
UV-Vis Absorption Profile Interpretation

The conjugated π-system produces strong absorption in the 250–300 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions. Methoxy groups induce a bathochromic shift compared to non-substituted analogs.

Properties

CAS No.

820213-25-0

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

4-[bis(4-methoxyphenyl)methylidene]-5-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C20H21NO2/c1-14-19(12-13-21-14)20(15-4-8-17(22-2)9-5-15)16-6-10-18(23-3)11-7-16/h4-11H,12-13H2,1-3H3

InChI Key

QRJUUGSOQGCGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC1=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Condensation of 4-Methoxybenzaldehyde with Dihydro Pyrrole Precursors

This method leverages the reactivity of dihydro pyrrole precursors to form the bis(4-methoxyphenyl)methylene bridge. The synthesis involves:

  • Formation of a 3,4-dihydro-2H-pyrrole precursor with a reactive site (e.g., ketone or aldehyde) at position 4.
  • Condensation with excess 4-methoxybenzaldehyde under basic conditions to form the diphenylmethylene group.

Key Reaction Conditions

Step Reagents/Conditions Yield References
1 Dihydro pyrrole precursor (e.g., 5-methyl-3,4-dihydro-2H-pyrrole-4-one), 4-methoxybenzaldehyde, NaOH, ethanol 65–85%
2 Purification via silica gel chromatography

Mechanistic Insights
The condensation likely proceeds via a Claisen-Schmidt mechanism , where two equivalents of 4-methoxybenzaldehyde react with a ketone at position 4 to form the diphenylmethylene bridge. This method is favored for its simplicity and high regioselectivity.

Dearomatization and Nucleophilic Substitution

This approach exploits the enhanced reactivity of 2H-pyrroles generated via dearomatization:

  • Dearomatization of a 1H-pyrrole derivative to form a 2H-pyrrole, creating a reactive site at position 4.
  • Nucleophilic substitution with a diphenylmethylene nucleophile.

Key Reaction Conditions

Step Reagents/Conditions Yield References
1 1H-Pyrrole precursor, Cl₂ (dearomatization), Fe catalyst 70–90%
2 Diphenylmethylene nucleophile (e.g., from benzaldehyde dimer), DMF, 80°C 45–60%

Mechanistic Insights
Dearomatization with chlorine generates a 2,5-dichloro-2H-pyrrole intermediate, enabling nucleophilic attack at position 4. This method is effective for introducing electron-withdrawing groups but requires careful control to avoid over-chlorination.

Thermal Isomerization and Functionalization

Thermal isomerization converts 1H-pyrroles to 2H-pyrroles, followed by functionalization:

  • Heating a 1H-pyrrole derivative to induce isomerization to the 2H form.
  • Functionalization at position 4 with a diphenylmethylene group.

Key Reaction Conditions

Step Reagents/Conditions Yield References
1 1H-Pyrrole precursor, 230°C, 12 h 71%
2 4-Methoxybenzaldehyde, p-TsOH, CH₂Cl₂ 55–70%

Mechanistic Insights
Thermal isomerization preserves stereochemistry while activating the 2H-pyrrole for electrophilic substitution. This method is ideal for retaining substituent positions during functionalization.

Transition-metal catalysts enable selective introduction of the diphenylmethylene group:

  • Halogenation at position 4 of the dihydro pyrrole.
  • Cross-coupling with a diphenylmethylene boronate or silane.

Key Reaction Conditions

Step Reagents/Conditions Yield References
1 Dihydro pyrrole, NBS, AIBN, CCl₄ 60–75%
2 Diphenylmethylene boronate, Pd(PPh₃)₄, K₂CO₃, dioxane 50–65%

Mechanistic Insights
Palladium-catalyzed Suzuki-Miyaura coupling is effective for introducing aryl groups. However, steric hindrance from the bis(4-methoxyphenyl) group may reduce yields.

Wittig Reaction Approach

The Wittig reaction introduces the diphenylmethylene group via a ylide intermediate:

  • Formation of a diphenylmethylene ylide from bis(4-methoxyphenyl)methane.
  • Reaction with a carbonyl group at position 4 of the dihydro pyrrole.

Key Reaction Conditions

Step Reagents/Conditions Yield References
1 Bis(4-methoxyphenyl)methane, PPh₃, CBr₄ 80%
2 Dihydro pyrrole-4-one, THF, 0°C 60–75%

Mechanistic Insights
The Wittig reaction provides a direct route to the diphenylmethylene group but requires a pre-existing carbonyl group at position 4. Oxidation of a hydroxyl group to a ketone may precede this step.

Comparative Analysis of Methods

Method Advantages Limitations
Condensation High yield, simple reagents Limited to aldehyde-reactive sites
Dearomatization Broad functionalization Risk of over-chlorination
Thermal Isomerization Retains stereochemistry Requires high temperatures
Cross-Coupling Selective substitution Sensitive to steric effects
Wittig Reaction Direct alkylation Requires carbonyl precursor

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this pyrrole compound exhibit notable antimicrobial properties. A study on related pyrrole derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
2H-Pyrrole...Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. It has shown the ability to inhibit specific kinases involved in cancer cell proliferation, such as PKMYT1. This inhibition leads to reduced phosphorylation of CDK1, promoting apoptosis in cancer cells.

Table 2: Inhibition of PKMYT1 by Pyrrole Derivatives

Compound NameIC50 (µM)
2H-Pyrrole...0.69
Other Analog4.1

Conductive Polymers

Pyrrole derivatives are often utilized in the synthesis of conductive polymers due to their electrical conductivity and stability. The incorporation of methoxyphenyl groups enhances the solubility and processability of the polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Table 3: Properties of Conductive Polymers Derived from Pyrrole

Polymer TypeConductivity (S/cm)Application
Poly(2H-pyrrole)10310^{-3}OLEDs
Poly(3-methyl-2H-pyrrole)10410^{-4}Organic solar cells

Antimicrobial Screening

In a recent study published in the Asian Journal of Pharmaceutical and Clinical Research, a series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antimicrobial agents .

Cancer Research Applications

Another study focused on the anticancer effects of pyrrole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized the need for further investigation into the pharmacokinetics and mechanisms underlying these effects to optimize therapeutic applications .

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Identifier) Position 4 Substituent Position 5 Substituent Molecular Formula Molar Mass (g/mol) Key Features/Applications (Inferred from Evidence)
Target Compound Bis(4-methoxyphenyl)methylene Methyl ~C24H21NO2 ~359.44 Enhanced electron density from methoxy groups; potential for optoelectronic or bioactive applications.
2H-Pyrrole, 4-(diphenylmethylene)-5-ethyl- (CAS 734-47-4) Diphenylmethylene Ethyl C19H19N 261.36 Higher lipophilicity due to ethyl group; possible use in hydrophobic matrices.
2H-Pyrrole,4-[(3,4-dimethoxyphenyl)methylene]-5-phenyl- (CAS 79491-35-3) 3,4-Dimethoxyphenylmethylene Phenyl C19H19NO2 301.36 Steric hindrance from phenyl; electronic effects vary with dimethoxy positioning.

Key Findings:

Substituent Effects: The bis(4-methoxyphenyl)methylene group in the target compound provides stronger electron-donating effects compared to diphenylmethylene (CAS 734-47-4) or 3,4-dimethoxyphenylmethylene (CAS 79491-35-3). This could enhance stability in oxidative environments or improve charge transfer in photophysical applications .

Material Science Applications :

  • references compounds like TPE-red , which contain bis(4-methoxyphenyl) groups and are used in fluorescent materials due to twisted intramolecular charge transfer (TICT) states. The target compound’s structure may allow analogous optoelectronic applications .

Biological Activity

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyrrole ring with two 4-methoxyphenyl groups and a methyl group, contributing to its solubility and reactivity. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- is C19H20NC_{19}H_{20}N with a molecular weight of approximately 307.386 g/mol. Its structure can be summarized as follows:

  • Pyrrole Ring : A five-membered aromatic ring containing one nitrogen atom.
  • Substituents : Two methoxyphenyl groups enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that 2H-Pyrrole derivatives exhibit diverse biological activities, including:

  • Antimicrobial Properties : Compounds similar to 2H-Pyrrole have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Interaction Studies

Preliminary interaction studies have focused on the binding affinities of 2H-Pyrrole with various biological targets. Although detailed data are still emerging, initial findings suggest that the compound may interact with:

  • Enzymes : Potential inhibition of enzymes such as acetylcholinesterase (AChE).
  • Receptors : Possible binding to receptors involved in cancer signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of 2H-Pyrrole. The following table summarizes some related compounds and their notable features:

Compound NameMolecular FormulaNotable Features
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrroleC11H13NOSimpler structure; less steric hindrance
3-(4-Methoxyphenyl)-1H-pyrroleC11H13NOLacks additional methyl group; different reactivity
N-MethylpyrroleC5H7NSmaller size; different electronic properties

Case Studies and Research Findings

  • Antimicrobial Activity : In a study examining the antibacterial effects of pyrrole derivatives, compounds similar to 2H-Pyrrole demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests that modifications to the pyrrole structure can enhance antimicrobial efficacy.
  • Anticancer Potential : Research has indicated that certain pyrrole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from pyrroles have been evaluated for their ability to inhibit tumor growth in xenograft models .
  • Enzyme Inhibition Studies : A recent investigation into enzyme inhibitors highlighted the potential of pyrrole-based compounds to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases .

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